1-Chloro-2,3-dimethylbutane
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Overview
Description
1-Chloro-2,3-dimethylbutane is an organic compound with the molecular formula C₆H₁₃Cl. It is a chlorinated derivative of butane, characterized by the presence of a chlorine atom attached to the first carbon of a butane chain that also has two methyl groups attached to the second and third carbons. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethylbutane can be synthesized through the chlorination of 2,3-dimethylbutane. This process involves the substitution of a hydrogen atom with a chlorine atom, typically using chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and controlled environments to manage the exothermic nature of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms), where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃). Conditions vary depending on the desired mechanism (S_N1 or S_N2).
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are used to induce elimination, often in polar aprotic solvents.
Major Products:
Substitution: Products depend on the nucleophile used, such as alcohols, nitriles, or amines.
Elimination: The major product is typically an alkene, such as 2,3-dimethyl-1-butene.
Scientific Research Applications
1-Chloro-2,3-dimethylbutane is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of certain pharmaceutical compounds.
Agrochemicals: It is a precursor in the synthesis of agrochemical products.
Material Science: It is used in the preparation of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2,3-dimethylbutane in chemical reactions involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom leaves, forming a carbocation intermediate in S_N1 reactions or a direct displacement in S_N2 reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the chlorine atom.
Comparison with Similar Compounds
- 1-Chloro-2,2-dimethylbutane
- 2-Chloro-2,3-dimethylbutane
- 1-Chloro-3,3-dimethylbutane
Comparison: 1-Chloro-2,3-dimethylbutane is unique due to the specific positioning of the chlorine atom and the methyl groups, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different reactivity patterns in substitution and elimination reactions due to steric and electronic effects.
Properties
CAS No. |
600-06-6 |
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Molecular Formula |
C6H13Cl |
Molecular Weight |
120.62 g/mol |
IUPAC Name |
1-chloro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H13Cl/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3 |
InChI Key |
UMJSXTUELCDYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CCl |
Origin of Product |
United States |
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